molecular formula C4H6ClFO4S B13481381 3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride

3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride

Cat. No.: B13481381
M. Wt: 204.61 g/mol
InChI Key: PGIGJLPZQRESJE-UHFFFAOYSA-N
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Description

3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H6ClFO4S. It is known for its reactivity and utility in various chemical processes, particularly in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride typically involves the reaction of propane-1-sulfonyl fluoride with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Propane-1-sulfonyl fluoride+Phosgene3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride\text{Propane-1-sulfonyl fluoride} + \text{Phosgene} \rightarrow \text{this compound} Propane-1-sulfonyl fluoride+Phosgene→3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form propane-1-sulfonyl fluoride and hydrochloric acid.

    Reduction: The compound can be reduced to form propane-1-sulfonyl fluoride and other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

    Hydrolysis: Water or aqueous solutions are used as reagents, often under acidic or basic conditions to facilitate the reaction.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic substitution: Substituted propane-1-sulfonyl fluoride derivatives.

    Hydrolysis: Propane-1-sulfonyl fluoride and hydrochloric acid.

    Reduction: Reduced forms of propane-1-sulfonyl fluoride.

Scientific Research Applications

3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride has several applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonyl derivatives.

    Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Biological Studies: It is employed in biochemical research to study enzyme inhibition and protein modification.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The compound acts as an electrophile, reacting with nucleophilic species to form covalent bonds. This reactivity is utilized in various chemical transformations and modifications of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Propane-1-sulfonyl fluoride: A precursor and related compound with similar reactivity.

    Chlorosulfonyl isocyanate: Another sulfonyl-containing compound with electrophilic properties.

    Methanesulfonyl chloride: A commonly used sulfonylating agent in organic synthesis.

Uniqueness

3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride is unique due to its dual functional groups (chlorocarbonyl and sulfonyl fluoride), which provide distinct reactivity patterns. This makes it a versatile reagent in organic synthesis and industrial applications.

Properties

Molecular Formula

C4H6ClFO4S

Molecular Weight

204.61 g/mol

IUPAC Name

3-fluorosulfonylpropyl carbonochloridate

InChI

InChI=1S/C4H6ClFO4S/c5-4(7)10-2-1-3-11(6,8)9/h1-3H2

InChI Key

PGIGJLPZQRESJE-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)Cl)CS(=O)(=O)F

Origin of Product

United States

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